N-(4-acetylphenyl)-2-methylpropanamide
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Overview
Description
N-(4-acetylphenyl)-2-methylpropanamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-methylpropanamide typically involves the reaction of 4-acetylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{4-acetylphenylamine} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: 4-acetylbenzoic acid.
Reduction: N-(4-acetylphenyl)-2-methylpropanamine.
Substitution: 4-nitroacetylphenyl-2-methylpropanamide (in the case of nitration).
Scientific Research Applications
N-(4-acetylphenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group, which imparts different chemical and biological properties.
N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide: A more complex derivative with additional phosphine groups.
Uniqueness
N-(4-acetylphenyl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-8H,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYFWHKFMKTHDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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